Cas no 2742623-31-8 ((2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine)

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine is a chiral amine derivative featuring a 1,2,3-triazole functional group. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The triazole moiety enhances its utility in click chemistry, enabling efficient conjugation with biomolecules or other functional groups. This compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating its use in diverse synthetic protocols. Its structural features make it suitable for designing enzyme inhibitors, ligands, or bioactive molecules, particularly in medicinal chemistry research. The amine group provides a reactive handle for further derivatization, expanding its versatility in organic transformations.
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine structure
2742623-31-8 structure
商品名:(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
CAS番号:2742623-31-8
MF:C5H10N4
メガワット:126.15969991684
CID:6435649
PubChem ID:98865228

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
    • EN300-7047804
    • 2742623-31-8
    • インチ: 1S/C5H10N4/c1-5(4-6)9-3-2-7-8-9/h2-3,5H,4,6H2,1H3/t5-/m1/s1
    • InChIKey: QTSORFFZAVZPCC-RXMQYKEDSA-N
    • ほほえんだ: N1(C=CN=N1)[C@H](C)CN

計算された属性

  • せいみつぶんしりょう: 126.090546336g/mol
  • どういたいしつりょう: 126.090546336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 85
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.9

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7047804-10.0g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
10.0g
$4667.0 2025-03-12
Enamine
EN300-7047804-0.05g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
0.05g
$912.0 2025-03-12
Enamine
EN300-7047804-0.5g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
0.5g
$1043.0 2025-03-12
Enamine
EN300-7047804-0.1g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
0.1g
$956.0 2025-03-12
Enamine
EN300-7047804-2.5g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
2.5g
$2127.0 2025-03-12
Enamine
EN300-7047804-1.0g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
1.0g
$1086.0 2025-03-12
Enamine
EN300-7047804-0.25g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
0.25g
$999.0 2025-03-12
Enamine
EN300-7047804-5.0g
(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine
2742623-31-8 95.0%
5.0g
$3147.0 2025-03-12

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine 関連文献

(2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amineに関する追加情報

Comprehensive Overview of (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine (CAS No. 2742623-31-8): Properties, Applications, and Research Insights

The compound (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine (CAS No. 2742623-31-8) is a chiral amine derivative featuring a 1,2,3-triazole moiety, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural attributes, including the stereogenic center at the C2 position and the heterocyclic triazole ring, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, owing to its ability to enhance molecular interactions through hydrogen bonding and π-stacking.

In recent years, the demand for chiral amines like (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine has surged due to their role in asymmetric synthesis and enzyme inhibition. The 1,2,3-triazole group, a hallmark of click chemistry, further amplifies its utility in modular drug design. This aligns with the growing trend of fragment-based drug discovery, where small, functionalized molecules are combined to optimize therapeutic efficacy. Notably, the compound's water solubility and stability under physiological conditions have made it a candidate for probing biological targets in neurodegenerative and infectious diseases.

From a synthetic perspective, 2742623-31-8 is often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures high regioselectivity and yield, critical for industrial-scale production. The compound's enantiopure form is particularly valuable for developing chiral catalysts and ligands, addressing the pharmaceutical industry's need for stereoselective transformations. Recent studies highlight its incorporation into proteolysis-targeting chimeras (PROTACs), a cutting-edge technology for targeted protein degradation.

Beyond pharmaceuticals, (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine finds applications in material science, where its triazole ring contributes to polymer crosslinking and surface functionalization. Its thermal stability and compatibility with green solvents resonate with the global push toward sustainable chemistry. Analysts project growth in its market share, driven by innovations in bioconjugation and diagnostic probe development.

Frequently asked questions about this compound include: "How does (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine compare to other chiral amines?" and "What are the latest advancements in its catalytic applications?" These queries reflect the scientific community's focus on structure-activity relationships and process optimization. For SEO purposes, long-tail keywords like "synthesis of enantiopure triazole-containing amines" or "applications of CAS 2742623-31-8 in drug design" can enhance visibility in academic and industrial search contexts.

In summary, (2R)-2-(1H-1,2,3-triazol-1-yl)propan-1-amine exemplifies the convergence of chiral chemistry, click chemistry, and biocompatibility. Its multifaceted applications underscore its importance in advancing precision medicine and green materials, making it a compound of enduring relevance in interdisciplinary research.

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